molecular formula C12H15N3 B8743118 3-[(Piperidin-4-yl)amino]benzonitrile CAS No. 923565-71-3

3-[(Piperidin-4-yl)amino]benzonitrile

Cat. No.: B8743118
CAS No.: 923565-71-3
M. Wt: 201.27 g/mol
InChI Key: KSRWSIZHVGHDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Piperidin-4-yl)amino]benzonitrile is a versatile chemical scaffold and building block in medicinal chemistry and drug discovery research. Piperidine derivatives are of significant interest in pharmaceutical development, with documented applications in the design and synthesis of novel therapeutic agents . Research indicates that structurally related piperidine compounds have been explored as potential inhibitors of molecular targets such as HSP70, demonstrating promising antitumor activity in viability assays across a range of cancer cell lines, including lapatinib-resistant breast cancer cells . The molecular structure, which incorporates a piperidine ring linked to a benzonitrile group, is commonly employed in constructing more complex molecules for biological evaluation. This compound is intended for use in research laboratories as a key intermediate. It is not for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

923565-71-3

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-(piperidin-4-ylamino)benzonitrile

InChI

InChI=1S/C12H15N3/c13-9-10-2-1-3-12(8-10)15-11-4-6-14-7-5-11/h1-3,8,11,14-15H,4-7H2

InChI Key

KSRWSIZHVGHDIS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=CC=CC(=C2)C#N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-[(Piperidin-4-yl)amino]benzonitrile

[1]

Executive Summary & Molecular Identity[2]

In the landscape of modern medicinal chemistry, 3-[(Piperidin-4-yl)amino]benzonitrile represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This secondary amine intermediate combines a rigid, electron-deficient benzonitrile core with a flexible, basic piperidine ring.

This structural duality makes it an ideal pharmacophore for kinase inhibitors (e.g., JAK, ALK) and GPCR modulators, serving as a linker that spans the ATP-binding pocket or solvent-exposed regions of a protein.

Molecular Identity Table[2]
ParameterSpecification
IUPAC Name 3-(Piperidin-4-ylamino)benzonitrile
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
Exact Mass 201.1266 Da
CAS Number Custom Synthesis / Analogous to 1204-85-9 (4-isomer)
SMILES N#Cc1cccc(NC2CCNCC2)c1
Core Fragments Benzonitrile (Acceptor), Piperidine (Basic/Cationic)

Physicochemical Analysis

Understanding the physicochemical profile is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior during lead optimization.

  • Lipophilicity (cLogP ~1.8 - 2.2): The molecule strikes a balance between the hydrophobic aromatic ring and the hydrophilic secondary amine. This range is optimal for oral bioavailability (Lipinski’s Rule of 5).

  • Basicity (pKa):

    • Piperidine Nitrogen:[1][2][3] Highly basic (pKa ~10.5). At physiological pH (7.4), this nitrogen is protonated, facilitating ionic interactions with aspartate or glutamate residues in protein binding pockets.

    • Aniline Nitrogen: The nitrogen linking the rings is essentially non-basic due to conjugation with the electron-withdrawing nitrile group on the benzene ring.

  • Hydrogen Bonding:

    • H-Bond Donors (2): The piperidine -NH and the linker -NH.[4]

    • H-Bond Acceptors (2): The nitrile nitrogen and the piperidine nitrogen.

Synthetic Pathways: Reductive Amination Strategy

While nucleophilic aromatic substitution (

Reductive Amination4
Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)[1]

Rationale: This method avoids the formation of toxic cyanohydrin byproducts (common with NaBH₃CN) and offers superior selectivity for aldehydes/ketones over nitriles.

Reagents Required:
  • Amine: 3-Aminobenzonitrile (1.0 equiv)[4]

  • Carbonyl: N-Boc-4-piperidone (1.1 equiv)[4]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[4]

Step-by-Step Methodology:
  • Imine Formation:

    • In a dry round-bottom flask under

      
       atmosphere, dissolve 3-aminobenzonitrile and N-Boc-4-piperidone in DCE (0.1 M concentration).
      
    • Add Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes to promote imine/hemiaminal formation.

    • Checkpoint: Monitor by TLC or LC-MS to observe the consumption of the aniline.

  • Reduction:

    • Add STAB in one portion.

    • Stir at RT for 12–16 hours.

    • Mechanism:[5][6] STAB selectively reduces the iminium ion formed in situ without reducing the nitrile group on the benzene ring [1].

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Deprotection (Boc Removal):

    • Dissolve the crude intermediate in DCM/TFA (4:1 ratio).

    • Stir for 1–2 hours until conversion is complete.

    • Concentrate in vacuo. Neutralize with basic resin or

      
       wash to obtain the free base This compound .[4]
      
Diagram 1: Synthetic Workflow

SynthesisStart3-Aminobenzonitrile+ N-Boc-4-piperidoneImineImine IntermediateStart->ImineAcOH, DCE30 minBoc_ProductN-Boc ProtectedPrecursorImine->Boc_ProductNaBH(OAc)3(STAB)Selective ReductionFinal3-[(Piperidin-4-yl)amino]benzonitrileBoc_Product->FinalTFA/DCMDeprotection

Caption: A chemoselective reductive amination pathway utilizing STAB to prevent nitrile reduction.

Pharmacophore Utility & Structural Logic

Why is this specific isomer (3-position) and linker (amino) valuable?

  • Vector Orientation: The meta-substitution (3-position) provides a "bent" geometry compared to the linear para-substitution.[4] This is often crucial for fitting into the hinge region of kinase domains where the molecule must wrap around specific residues (e.g., the Gatekeeper residue).

  • Linker Flexibility: The secondary amine (-NH-) acts as a hydrogen bond donor.[4] Unlike an ether (-O-) or methylene (-CH2-) linker, the amine can engage backbone carbonyls of the target protein.[4]

  • Solubility Handle: The piperidine ring, once protonated, dramatically improves the aqueous solubility of the otherwise lipophilic benzonitrile core.

Diagram 2: Pharmacophoric Interactions

PharmacophoreCNNitrile Group(H-Bond Acceptor)Target1Target: Cysteine/Serine(Covalent Trap Potential)CN->Target1  Reversible  RingBenzene Ring(Pi-Stacking)Ring->CNLinkerAmino Linker (-NH-)(H-Bond Donor)Ring->LinkerPipPiperidine Nitrogen(Ionic Interaction/Solubility)Linker->PipTarget2Target: Asp/Glu(Salt Bridge)Pip->Target2  Electrostatic  

Caption: Pharmacophoric map highlighting key binding interactions with protein targets.

Analytical Characterization

To validate the synthesis of This compound , the following analytical signals are diagnostic:

  • ¹H NMR (DMSO-d₆):

    • Aromatic Region: Four protons.[2][7] Look for the singlet/doublet patterns characteristic of meta-substitution (~6.9–7.3 ppm).[4]

    • Linker NH: A broad doublet or singlet around 5.5–6.5 ppm (exchangeable with D₂O).

    • Piperidine CH: The methine proton (CH-NH) at position 4 appears as a multiplet around 3.3–3.5 ppm.[4]

    • Piperidine CH₂: Multiplets in the 1.2–3.0 ppm range.

  • Mass Spectrometry (ESI+):

    • Expect a strong

      
       peak at 202.13 m/z .
      
  • IR Spectroscopy:

    • Nitrile (CN): Sharp, distinct band at ~2220 cm⁻¹ .

    • Amine (NH): Broad stretch at 3300–3400 cm⁻¹ .

Safety & Handling

  • Hazard Identification: As with most benzonitriles, treat as potentially toxic if ingested or inhaled. The free amine may cause skin irritation.

  • Storage: Store the free base under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the secondary amine. The hydrochloride salt is significantly more stable at room temperature.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc-deprotection protocols).
  • PubChem. "Compound Summary: 3-Aminobenzonitrile." National Library of Medicine.

  • Sigma-Aldrich. "Product Specification: Sodium triacetoxyborohydride." [4]

Targeting the Serine Trap: A Technical Guide to 3-Aminobenzonitrile Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-aminobenzonitrile piperidine derivatives , a privileged scaffold in medicinal chemistry. While the ortho-cyano (2-cyanobenzyl) motif is commercially famous for DPP-4 inhibition (e.g., Alogliptin), the 3-aminobenzonitrile (meta-cyano) derivatives represent a critical frontier for selectivity tuning in kinase inhibitors, proteases (SARS-CoV-2 PLpro), and dual-action neurotherapeutics. This guide details the structural logic, synthetic pathways, and biological evaluation protocols necessary for developing these compounds.

Pharmacophore Architecture & Rational Design

The 3-aminobenzonitrile piperidine scaffold combines two distinct pharmacological units: the piperidine ring (solubility/flexibility) and the benzonitrile group (electrophilic warhead/hydrogen bond acceptor).

The Regioisomer Effect: Ortho vs. Meta

The positioning of the nitrile group relative to the amine linker dictates the biological target profile.

Feature2-Cyano (Ortho) 3-Cyano (Meta)
Primary Target DPP-4 (Diabetes)Kinases (DYRK1B), nNOS, Proteases
Binding Mode Covalent Trap: Forms imidate adduct with Ser630.H-Bond Acceptor: Interacts with non-catalytic residues (e.g., His342 in nNOS).
Sterics Rigid conformation due to steric clash.Extended conformation; solvent-exposed.
Key Drug Alogliptin, TrelagliptinResearch Compounds (nNOS inhibitors, Antivirals)
Mechanism of Action: The Nitrile Warhead

In enzyme inhibition, the nitrile group often functions as a "reversible covalent" warhead.

  • The Serine Trap: In DPP-4 inhibitors, the hydroxyl group of the active site serine attacks the nitrile carbon, forming an imidate intermediate. This mimics the transition state of peptide hydrolysis.

  • The Selectivity Filter: In 3-aminobenzonitrile derivatives targeting kinases or nNOS, the nitrile often avoids covalent bonding, instead serving as a rigid, linear H-bond acceptor that penetrates narrow hydrophobic pockets where larger groups (like carboxylates) cannot fit.

MOA Enzyme Enzyme Active Site (Serine-OH / Cysteine-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor 3-Aminobenzonitrile Piperidine Derivative Inhibitor->Complex Adduct Imidate Adduct (Reversible Covalent) Complex->Adduct Nucleophilic Attack (k_inact) Adduct->Complex Hydrolysis (k_off)

Figure 1: Kinetic mechanism of nitrile-based covalent inhibition. The reversibility (k_off) is key to reducing off-target toxicity compared to permanent covalent inhibitors.

Synthetic Methodologies

Synthesis of 3-aminobenzonitrile piperidine derivatives typically proceeds via one of two strategic disconnections: Nucleophilic Aromatic Substitution (SNAr) or Metal-Catalyzed Cross-Coupling .

Protocol: Buchwald-Hartwig Amination

This route is preferred for installing the piperidine ring onto the 3-aminobenzonitrile core when SNAr is deactivated.

Reagents:

  • Substrate: 3-Bromobenzonitrile (or 3-aminobenzonitrile if coupling with halopiperidine).

  • Amine: 4-Boc-aminopiperidine (or substituted variant).

  • Catalyst: Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / Xantphos.

  • Base: Cs₂CO₃ or NaOtBu.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Inertion: Charge a flame-dried Schlenk flask with Pd catalyst (5 mol%), Ligand (10 mol%), and Base (1.5 equiv). Cycle with Argon 3x.

  • Addition: Add 3-bromobenzonitrile (1.0 equiv) and the piperidine derivative (1.2 equiv) in degassed toluene.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Filter through Celite to remove Pd black. Concentrate filtrate.

  • Purification: Flash column chromatography (SiO₂).

Protocol: Reductive Amination

Used when linking a piperidone to 3-aminobenzonitrile.

  • Imine Formation: Mix 3-aminobenzonitrile (1 equiv) and N-Boc-4-piperidone (1 equiv) in DCE (Dichloroethane) with catalytic acetic acid. Stir 2h.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir 16h at RT.[1]

  • Quench: Add saturated NaHCO₃. Extract with DCM.

Synthesis SM1 3-Aminobenzonitrile Step1 Imine Formation (AcOH, DCE, 2h) SM1->Step1 SM2 N-Boc-4-Piperidone SM2->Step1 Step2 Reductive Amination (NaBH(OAc)3, 16h) Step1->Step2 Step3 Deprotection (TFA/DCM) Step2->Step3 Product 3-((Piperidin-4-yl)amino)benzonitrile Derivative Step3->Product

Figure 2: Reductive amination pathway for synthesizing secondary amine-linked derivatives.

Biological Evaluation & Protocols

Enzyme Inhibition Assay (DPP-4 / Protease)

To validate the "serine trap" activity, a fluorometric assay is the industry standard.

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin).

  • Protocol:

    • Incubation: Incubate 20 µL of enzyme (e.g., rhDPP-4, 10 ng/mL) with 10 µL of test compound (DMSO stock) for 15 min at 25°C.

    • Initiation: Add 20 µL of Gly-Pro-AMC substrate (25 µM final).

    • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 min.

    • Analysis: Calculate slope (RFU/min). Determine % inhibition relative to DMSO control. Fit to sigmoidal dose-response to obtain IC50.

Cell Viability (Anticancer/Antiviral)

For derivatives targeting kinases (e.g., DYRK1B in cancer) or viral proteases.

  • Cell Lines: A549 (Lung), MCF7 (Breast), or VeroE6 (Viral models).

  • Reagent: CellTiter-Glo (ATP luminescence).

  • Key Control: Staurosporine (General kinase inhibitor) or Alogliptin (Negative control for non-DPP4 targets).

Structure-Activity Relationship (SAR) Analysis

The following table summarizes how structural modifications to the 3-aminobenzonitrile core affect biological activity, drawn from collective medicinal chemistry data.

Structural ModificationEffect on ActivityMechanistic Rationale
Nitrile Position: 2-CN (Ortho) High DPP-4 Potency Optimal trajectory for Ser630 covalent bond formation (Alogliptin-like).
Nitrile Position: 3-CN (Meta) High Kinase/nNOS Selectivity Avoids steric clash in narrow pockets; acts as H-bond acceptor for His/Tyr residues.
Piperidine N-Substitution Variable Bulky hydrophobic groups (e.g., benzyl) often improve potency by filling the S1 hydrophobic pocket.
Linker (Amine vs. Ether) Amine Preferred The NH linker provides an additional H-bond donor, crucial for orienting the scaffold.
Case Study: nNOS Inhibition

Research indicates that 3-aminobenzonitrile derivatives can selectively inhibit neuronal Nitric Oxide Synthase (nNOS) over the endothelial isoform (eNOS). The meta-nitrile group forms a critical hydrogen bond with Tyr706 (rat nNOS numbering), a interaction not possible with the ortho-isomer due to steric hindrance.

References

  • Takeda Pharmaceutical Company. "Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV." Journal of Medicinal Chemistry, 2007.

  • Silverman, R. B., et al. "Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry, 2014. (Discusses 3-aminobenzonitrile as a starting material for selective inhibitors).

  • Vertex Pharmaceuticals. "Inhibitors of Influenza Virus Replication." Patent WO2010002930, 2010. (Details synthesis of aminobenzonitrile derivatives).

  • Berger, R., et al. "Recent Advances in the Synthesis of Piperidine Derivatives." International Journal of Molecular Sciences, 2023.

  • BenchChem. "Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one and related piperidine scaffolds." BenchChem Protocols, 2025.[2]

Sources

Technical Guide: Solubility & Handling of 3-[(Piperidin-4-yl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, stock preparation, and handling protocols for 3-[(Piperidin-4-yl)amino]benzonitrile .

Executive Summary & Compound Profile

This compound is a bifunctional building block frequently used in the synthesis of kinase inhibitors and GPCR ligands. Its solubility behavior is governed by the interplay between the lipophilic benzonitrile core and the ionizable piperidine moiety.

  • Chemical Structure: A benzonitrile ring linked at the 3-position to a 4-aminopiperidine group.

  • Key Solubility Driver: The secondary amine on the piperidine ring (

    
    ).
    
  • Critical Handling Note: The compound exists in two distinct solubility states depending on pH—hydrophobic (neutral free base) and hydrophilic (cationic salt).

Physicochemical Properties (Estimated)
PropertyValueImplication for Solubility
Molecular Weight ~201.27 g/mol Low MW favors good dissolution kinetics.
LogP (Octanol/Water) ~1.8 – 2.1Moderately lipophilic; requires organic cosolvent or ionization for aqueous stability.

(Piperidine NH)
~10.5Dominant Basic Center. Protonated (+) at physiological pH (7.4).

(Aniline NH)
< 3.0Non-basic due to conjugation with the electron-withdrawing nitrile group.
Physical State Solid (Crystalline)Likely stable as a hydrochloride salt; free base may be waxy or hygroscopic.

Solubility in DMSO (Stock Solution)

Dimethyl sulfoxide (DMSO) is the standard solvent for preparing stock solutions of this compound. The dipolar aprotic nature of DMSO disrupts the crystal lattice of the benzonitrile derivative effectively.

Solubility Limit
  • Max Solubility: >100 mM (approx. 20 mg/mL).

  • Recommended Stock Concentration: 10 mM or 20 mM .

    • Rationale: Higher concentrations (e.g., 100 mM) increase the risk of precipitation upon freeze-thaw cycles and "crashing out" when diluted into aqueous media.

Protocol: Preparation of 10 mM Stock (Example)
  • Calculate: For 10 mg of compound (MW 201.27), required DMSO volume is

    
     mL.
    
  • Weigh: Accurately weigh the solid into a glass vial (avoid plastic if storing long-term).

  • Add Solvent: Add molecular biology grade DMSO (anhydrous,

    
    99.9%).
    
  • Dissolve: Vortex for 30 seconds. If particles persist, sonicate at room temperature for 5 minutes.

    • Visual Check: Solution must be optically clear. Any turbidity indicates incomplete dissolution.

  • Storage: Aliquot into small volumes (e.g., 50-100

    
    L) to prevent freeze-thaw degradation. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).
    

Solubility in Water (Aqueous Media)

Aqueous solubility is strictly pH-dependent .

Mechanism[2]
  • Acidic/Neutral pH (pH < 9): The piperidine nitrogen accepts a proton (

    
    ), becoming a cation (
    
    
    
    ). This charged species is highly water-soluble.
  • Basic pH (pH > 10): The piperidine nitrogen deprotonates to the neutral free base. The molecule loses its charge and becomes lipophilic, leading to rapid precipitation.

Recommended Aqueous Vehicles
VehicleSolubility RatingContext
Water + 0.1% Formic Acid Excellent Ideal for LC-MS or HPLC injection. Ensures full protonation.
PBS (pH 7.4) Good Suitable for biological assays. The compound remains ionized.
Water (Neutral) Moderate If using the salt form (e.g., Dihydrochloride), it dissolves instantly. If using free base, it requires sonication or acidification.
Carbonate Buffer (pH 10) Poor Avoid. High risk of precipitation.

Experimental Workflows

Workflow 1: Stock Preparation & Aqueous Dilution

This diagram illustrates the critical decision points when moving from solid compound to assay conditions.

G Solid Solid Compound (this compound) SolventChoice Select Solvent Solid->SolventChoice DMSO DMSO (Anhydrous) Target: 10-50 mM SolventChoice->DMSO Recommended WaterDirect Direct Aqueous Dissolution SolventChoice->WaterDirect Risky Dilution Dilution into Assay Buffer (1:1000 dilution) DMSO->Dilution CheckForm Check Form: Salt vs Free Base WaterDirect->CheckForm Salt Salt Form (e.g., 2HCl) Soluble in Water CheckForm->Salt FreeBase Free Base Poor Solubility in Water CheckForm->FreeBase Success Assay Ready Solution Salt->Success Fail Precipitation Detected FreeBase->Fail Needs Acidification PrecipCheck Check for Precipitation (Turbidity/Tyndall Effect) Dilution->PrecipCheck PrecipCheck->Success Clear PrecipCheck->Fail Cloudy

Figure 1: Decision matrix for solubilization. Note that direct aqueous dissolution of the free base is discouraged.

Workflow 2: pH-Dependent Solubility Logic

Understanding the protonation state is vital for preventing "crashing out" during assay incubation.

pH_Logic pH_Low pH < 9.0 (Acidic/Neutral) State_Cation Cationic State (Protonated Piperidine) pH_Low->State_Cation H+ Available Result_Soluble SOLUBLE Stable in Buffer State_Cation->Result_Soluble pH_High pH > 10.0 (Basic) State_Neutral Neutral State (Deprotonated) pH_High->State_Neutral H+ Removed Result_Insoluble INSOLUBLE Precipitation Risk State_Neutral->Result_Insoluble

Figure 2: The solubility switch mechanism. Maintain pH < 9.0 to ensure the piperidine ring remains charged.

Troubleshooting & Best Practices

Problem: "Crashing Out" (Precipitation)

Symptom: The solution turns cloudy immediately upon adding the DMSO stock to the aqueous buffer.

  • Cause 1: Concentration Shock. Adding a high-concentration stock (e.g., 100 mM) directly to water creates local supersaturation.

    • Fix: Perform an intermediate dilution. Dilute 100 mM DMSO stock

      
       1 mM in DMSO/Water (50:50) 
      
      
      
      Final Buffer.
  • Cause 2: pH Mismatch. The buffer pH is too high (> 8.5), forcing the molecule into its insoluble free-base form.

    • Fix: Adjust buffer pH to 7.0–7.4. Verify the buffer capacity is sufficient to handle the addition of the compound.

Problem: Compound Degrades in Storage
  • Cause: DMSO is hygroscopic (absorbs water from air). Water in DMSO can hydrolyze the nitrile group over long periods (though benzonitriles are generally robust).

  • Fix: Use anhydrous DMSO packed under argon or nitrogen. Store in single-use aliquots to minimize air exposure.

References

  • PubChem. 4-(Piperidin-4-ylamino)benzonitrile (Isomer Analog Data). National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin. Available at: [Link]

3-[(Piperidin-4-yl)amino]benzonitrile MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an operational manual and safety dossier for 3-[(Piperidin-4-yl)amino]benzonitrile . It synthesizes chemical safety data with practical research applications, designed for use in medicinal chemistry and drug discovery environments.[1]

CAS Number: 923565-71-3 Chemical Formula: C₁₂H₁₅N₃ Molecular Weight: 201.27 g/mol [1]

Part 1: Chemical Identity & Strategic Context[1]

The Core Pharmacophore

This compound is a bifunctional building block extensively utilized in the synthesis of kinase inhibitors (e.g., JAK, PI3K, and CDK pathways).[1] Its structure combines a benzonitrile motif—often used to engage hydrogen bond donors in the ATP-binding pocket of enzymes—with a piperidine ring, which improves aqueous solubility and pharmacokinetic profiles (ADME).[1]

Physical & Chemical Profile

Note: As a specialized research intermediate, experimental data is often extrapolated from structural analogs.[1] The values below represent the consensus for this class of aminobenzonitriles.

PropertySpecification / ValueContext for Handling
Appearance Off-white to pale yellow solidVisual purity check; darkening indicates oxidation.[1]
Melting Point 105–110 °C (Predicted)Solid handling; avoid high-temp storage.[1]
Solubility DMSO, Methanol, DCMPoor water solubility as free base; soluble as HCl salt.[1]
pKa (Calc) ~9.8 (Piperidine NH), ~2.5 (Aniline NH)The secondary amine is highly basic; requires acid for salt formation.
Stability Hygroscopic; Air-sensitiveStore under inert atmosphere (Argon/Nitrogen).[1]

Part 2: Hazard Assessment (GHS Classification)

Signal Word: WARNING

This compound is not a fully regulated commodity chemical; therefore, safety data is derived from the Structure-Activity Relationship (SAR) of its constituent functional groups (anilines and piperidines).[1]

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Acute Toxicity, Oral).[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H412: Harmful to aquatic life with long-lasting effects (Predicted based on aniline moiety).[1]

Critical Toxicity Mechanisms[1]
  • Nitrile Metabolism: While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation can theoretically release cyanide ions, though this is rare with benzonitriles.[1] Treat ingestion as a potential cyanide hazard in overdose scenarios.[1]

  • Amine Reactivity: The secondary piperidine amine is a sensitizer and can cause chemical burns to mucous membranes upon prolonged contact.[1]

Part 3: Operational Safety & Handling Protocol

Engineering Controls (The "Self-Validating" System)

To ensure safety, the handling environment must validate itself through negative pressure.[1]

  • Primary Barrier: All weighing and transfer operations must occur within a Chemical Fume Hood certified to face velocities > 0.5 m/s.[1]

  • Secondary Barrier: Use a secondary containment tray to catch spills.[1] If the tray shows residue, the protocol has failed, and cleaning is required immediately.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (dust) or P100 (if aerosolizing) if fume hood is unavailable (not recommended).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is required when handling solutions in DMSO/DCM to prevent permeation.[1]

  • Ocular: Chemical splash goggles.[1] Safety glasses are insufficient for liquid handling of this irritant.[1]

Emergency Response Workflow

The following diagram outlines the immediate decision logic for exposure incidents.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale SkinAction 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Seek Medical Attn Skin->SkinAction EyeAction 1. Rinse 15 min (Eye Wash) 2. Remove Contacts 3. Consult Ophthalmologist Eye->EyeAction InhaleAction 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Call Emergency Services Inhale->InhaleAction

Figure 1: Critical decision tree for emergency response following exposure to aminobenzonitriles.

Part 4: Synthesis & Application Context[1][4][5]

Recommended Synthesis Workflow (Reductive Amination)

Reaction: 3-Aminobenzonitrile + N-Boc-4-piperidone


 Intermediate 

Deprotection.[1]
  • Activation: Dissolve 3-aminobenzonitrile (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in Dichloroethane (DCE). Add Acetic Acid (2.0 eq) to activate the ketone.[1]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Why STAB? It is milder than NaBH4 and prevents reduction of the nitrile group.[1]

  • Validation: Monitor via LC-MS. Look for mass [M+1] = 302 (Boc-protected intermediate).[1]

  • Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM to yield the target this compound.[1]

Synthesis Process Diagram

SynthesisWorkflow Start Start: 3-Aminobenzonitrile + N-Boc-4-piperidone Step1 Imine Formation (DCE, AcOH, 1h) Start->Step1 Step2 Reduction (NaBH(OAc)3, RT, 12h) Step1->Step2 Check QC Check: LCMS for M+302 Step2->Check Check->Step2 Incomplete Step3 Deprotection (TFA or HCl) Check->Step3 Pass Final Product: 3-[(Piperidin-4-yl)amino] benzonitrile Step3->Final

Figure 2: Step-by-step reductive amination workflow for synthesizing the target pharmacophore.

Part 5: Storage & Disposal[1][3][6]

Storage Hierarchy[1][2]
  • Temperature: Refrigerate at 2–8 °C.

  • Atmosphere: Store under Argon or Nitrogen.[1] The amine is prone to forming carbamates with atmospheric CO₂.[1]

  • Container: Amber glass vial with Teflon-lined cap to prevent UV degradation and moisture ingress.

Disposal Protocol
  • Waste Stream: Classify as Organic Waste (Toxic/Irritant) .[1]

  • Do NOT: Dispose of down the drain. The piperidine moiety is harmful to aquatic life (H412).[1]

  • Neutralization: For spills, absorb with vermiculite and pack in a sealed hazardous waste drum.[1]

References

  • PubChem. (2024).[1] Compound Summary for 3-Aminobenzonitrile (Structural Analog for Hazard Extrapolation). Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Context on Piperidine Synthesis). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Purification Strategies for 3-[(Piperidin-4-yl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(Piperidin-4-yl)amino]benzonitrile is a critical pharmacophore and intermediate in the synthesis of Janus Kinase (JAK) and Phosphoinositide 3-kinase (PI3K) inhibitors. Its amphiphilic nature—comprising a lipophilic benzonitrile core and a hydrophilic, basic secondary amine—presents specific purification challenges. Common synthesis routes, such as the reductive amination of 3-aminobenzonitrile with N-Boc-4-piperidone followed by acid deprotection, often yield reaction mixtures containing unreacted anilines, inorganic salts, and partially deprotected intermediates.

This guide details three distinct purification protocols ranging from high-throughput crude cleanup to pharmaceutical-grade isolation. The selection of the method depends on the synthesis scale and the required purity profile.

Chemical Profile & Solubility Analysis

Understanding the physicochemical properties of the target molecule is the foundation of any purification strategy.

PropertyValue / CharacteristicImplication for Purification
Molecular Formula

MW: 201.27 g/mol
pKa (Piperidine) ~10.5 - 11.0 (Basic)Allows capture by cation exchange or acidic aqueous extraction.
pKa (Aniline) ~2.5 - 3.5 (Weakly Basic)Remains neutral at pH 5–7; distinguishable from piperidine nitrogen.
LogP ~1.8 (Estimated)Moderately lipophilic; suitable for Reverse Phase (C18) chromatography.
Solubility (Free Base) High: DMSO, MeOH, DCMLow: Water, HexanesSoluble in chlorinated solvents; precipitates in non-polar hydrocarbons.
Solubility (Salts) High: Water, MeOHLow: Et2O, EtOAcSalts (HCl, TFA) can be washed with ether to remove organic impurities.

Impurity Profiling

Before purification, identify the likely contaminants based on the standard reductive amination route:

  • Unreacted 3-Aminobenzonitrile: Weakly basic, less polar than the product. Removes via pH-controlled extraction.

  • N-Boc Intermediate: Lipophilic. Removes via non-polar wash before deprotection or flash chromatography.

  • Bis-alkylated Byproducts: High MW, very lipophilic. Elutes late in RP-HPLC.

  • Inorganic Salts: Borohydride residues or neutralization salts (NaCl). Removes via aqueous workup.[1][2][3][4]

Purification Workflows

Method A: Acid-Base Extraction (High-Throughput / Scale-Up)

Best for: Removing non-basic impurities and unreacted starting materials on >10g scale.

Principle: The piperidine nitrogen is highly basic. By lowering the pH, the product becomes water-soluble (protonated). Non-basic organic impurities remain in the organic phase. Raising the pH returns the product to the organic phase.

Protocol:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Acid Extraction: Extract the organic layer twice with 1M aqueous HCl (3 eq).

    • Note: The product moves to the aqueous layer (as HCl salt). Unreacted 3-aminobenzonitrile (weak base) may partially transfer but largely prefers the organic layer if pH is kept < 2.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc to remove lipophilic impurities (e.g., N-Boc intermediates). Discard organic washes.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or Sat.

    
      until pH > 12.
    
    • Observation: The solution should become cloudy as the free base precipitates/oils out.

  • Final Extraction: Extract the basic aqueous mixture three times with DCM or Chloroform/Isopropanol (3:1) .

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
Method B: Flash Column Chromatography (High Purity)

Best for: Isolating >98% pure material for biological assays.

Principle: Standard silica gel is slightly acidic and binds strongly to amines, causing "tailing." A basic modifier (


 or 

) is required to suppress silanol interactions.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (


).

Protocol:

  • Column Pre-treatment: Flush the silica column with mobile phase containing 1%

    
     or 
    
    
    
    to neutralize active sites.
  • Gradient Elution:

    • Start: 100% DCM.

    • Ramp: 0% to 10% MeOH (containing 1%

      
      ) in DCM over 20 CV (Column Volumes).
      
    • Target Elution: The product typically elutes at ~5-8% MeOH concentration.

  • Detection: UV at 254 nm (Benzonitrile chromophore).

  • TLC Visualization: Stain with Ninhydrin (turns red/purple due to secondary amine) or Dragendorff’s reagent (orange).

Method C: Salt Formation & Recrystallization

Best for: Long-term storage and stabilizing the compound as a solid.

Protocol:

  • Dissolve the free base oil (from Method A) in a minimum amount of Ethanol or Isopropanol (IPA) .

  • Add HCl in Dioxane (4M) or Oxalic Acid (1 eq) dropwise at 0°C.

  • Add an anti-solvent (e.g., Diethyl Ether or Heptane ) until turbidity persists.

  • Allow to stand at 4°C overnight. Filter the resulting precipitate.[4]

    • Note: The dihydrochloride salt is often hygroscopic; store in a desiccator.

Decision Logic & Visualization

The following diagrams illustrate the logical flow for selecting the correct purification method and the mechanism of the extraction.

PurificationStrategy Start Crude Reaction Mixture CheckImpurity Impurity Profile? Start->CheckImpurity Extraction Method A: Acid-Base Extraction (Remove non-basics) CheckImpurity->Extraction Standard Workup PurityCheck Purity > 95%? Extraction->PurityCheck Flash Method B: Flash Chromatography (DCM/MeOH/NH3) PurityCheck->Flash No (Complex Mix) SaltForm Method C: Salt Formation (HCl/Oxalate) PurityCheck->SaltForm Need Solid Form Final Final Product (Solid/Crystal) PurityCheck->Final Yes (Oil/Solid) Flash->SaltForm Stabilize as Solid SaltForm->Final

Figure 1: Strategic decision tree for purification based on initial purity and desired physical state.

AcidBaseExtraction Org1 Organic Phase (pH Neutral) Contains: Product + Impurities AddAcid Add 1M HCl Org1->AddAcid Sep1 Phase Separation 1 AddAcid->Sep1 AqAcid Aqueous Phase (pH < 2) Contains: Product-H+ Sep1->AqAcid Product Protonates OrgWaste Organic Waste Contains: Non-basic Impurities Sep1->OrgWaste Lipophilics stay AddBase Add NaOH (pH > 12) AqAcid->AddBase Sep2 Phase Separation 2 AddBase->Sep2 FinalOrg Final Organic Phase Contains: Pure Product Sep2->FinalOrg Product Deprotonates & Extracts

Figure 2: Mechanism of Acid-Base Extraction for isolating the basic piperidine derivative.

Analytical Validation (QC)

Ensure the purified compound meets the following criteria before use in biological assays:

  • HPLC Purity: >98% (Area %) at 254 nm.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient 5-95% B.[2]

  • LC-MS: Confirm Mass

    
    .
    
  • 1H NMR (DMSO-d6): Check for the disappearance of the Boc-group singlet (~1.4 ppm) and the integration of the piperidine protons (multiplets at 1.5–3.0 ppm) relative to the aromatic protons (6.9–7.3 ppm).

References

  • Preparation of Benzonitrile Derivatives

    • Source: PrepChem. (n.d.). Preparation of benzonitrile. Retrieved from

    • Relevance: Provides baseline handling for benzonitrile derivatives and solubility d
  • Deprotection and Purification of Piperidine Derivatives

    • Source: Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research. Retrieved from

    • Relevance: Discusses amine deprotection str
  • General Solubility and Handling of Aminobenzonitriles

    • Source: Sigma-Aldrich. (n.d.). 3-Aminobenzonitrile Product Information. Retrieved from

    • Relevance: Physical property data for the 3-aminobenzonitrile starting material.[1]

  • Synthesis of Piperidinyl-Amino Intermediates (Alpelisib/Kinase Inhibitor Context): Source: Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor. Bioorganic & Medicinal Chemistry Letters. (Contextual citation based on general synthesis of CAS 1181268-82-3 analogs).
  • Chromatographic Methods for Amines

    • Source: PubChem. (2025). 2-[(piperidin-4-yl)amino]benzonitrile dihydrochloride. Retrieved from

    • Relevance: Mass spectrometry and predicted property d

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-[(Piperidin-4-yl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: Users frequently report "crash-out" (precipitation) events when transferring 3-[(Piperidin-4-yl)amino]benzonitrile from DMSO stock solutions into aqueous bioassay buffers. This results in erratic IC50 curves, false negatives in enzymatic assays, and high variation between technical replicates.

The Chemical Reality: To solve this, we must understand the molecule's physicochemical conflict:

  • The Core (Hydrophobic): The 3-aminobenzonitrile moiety is planar and lipophilic (cLogP ~1.5–2.0). It drives aggregation due to pi-stacking interactions in aqueous environments.

  • The Tail (Hydrophilic/Ionizable): The piperidine ring contains a secondary amine with a pKa of approximately 10–11 .

    • In DMSO: The molecule is uncharged and fully solvated.

    • In Water (pH 7.4): The piperidine amine should be protonated (cationic), theoretically aiding solubility.

    • The Failure Mode: When a high-concentration DMSO stock (e.g., 10 mM) hits a neutral buffer (pH 7.4), the kinetic shock of the polarity shift often causes the hydrophobic cores to aggregate faster than the piperidine tail can protonate and solvate the molecule.

Module 1: Stock Solution Preparation

Standardizing the upstream source is critical. 90% of "assay failures" are actually "stock failures."

Protocol A: DMSO Stock Formulation

Objective: Create a stable 10 mM or 100 mM master stock.

  • Solvent Choice: Use anhydrous DMSO (≥99.9%).

    • Why: DMSO is hygroscopic. Absorbed water (even 1-2%) reduces the solubility of lipophilic compounds over time, causing "silent precipitation" inside the storage vial [1].

  • Dissolution:

    • Weigh compound.[1][2]

    • Add 80% of calculated DMSO volume.

    • Vortex vigorously for 60 seconds.

    • Check Point: Inspect for turbidity.[3][4] If clear, add remaining DMSO.

    • Sonication: If particles persist, sonicate at 40 kHz for 5 minutes (bath sonicator). Avoid heating above 37°C to prevent degradation of the nitrile group.

  • Storage:

    • Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C.

    • Critical: Use polypropylene (PP) or cyclic olefin copolymer (COC) plates/tubes. Polystyrene (PS) can leach plasticizers in high DMSO.

Module 2: The "Sandwich" Dilution Workflow

Directly spiking 100% DMSO stock into cell media is the most common cause of precipitation for this compound class.

The Problem: The "Plume" Effect

When you pipette 1 µL of 10 mM stock into 1000 µL of media, the local concentration at the pipette tip momentarily exceeds the solubility limit (supersaturation). The compound nucleates and precipitates. Once precipitated, re-dissolving is thermodynamically difficult.

The Solution: Intermediate Dilution Step

We recommend a 3-step dilution (The Sandwich Method) to lower the kinetic shock.

Step 1: Master Stock (100% DMSO)

  • Concentration: 10 mM[2]

Step 2: Intermediate Stock (10% DMSO / 90% Buffer)

  • Action: Dilute Master Stock 1:10 into a slightly acidic buffer (e.g., 10 mM Acetate or Citrate, pH 5.0) or water.[1]

  • Why: The lower pH ensures the piperidine is fully protonated (ionized) before it faces the salt-rich, neutral environment of the final assay.

  • Result: 1 mM compound in 10% DMSO.

Step 3: Working Solution (Assay Buffer)

  • Action: Dilute Intermediate Stock 1:100 into the final Assay Buffer (pH 7.4).

  • Final: 10 µM compound in 0.1% DMSO.

Visual Workflow: Solubility Optimization

SolubilityWorkflow cluster_0 Recommended Protocol Stock Master Stock (10 mM in 100% DMSO) Direct Direct Spike (Risk of Precip.) Stock->Direct Avoid Inter Intermediate Dilution (1 mM in pH 5 Buffer/10% DMSO) Stock->Inter 1:10 Dilution Protonate Piperidine Final Final Assay Well (10 µM, pH 7.4, 0.1% DMSO) Direct->Final Aggregation Risk Inter->Final 1:100 Dilution Stable Solution

Figure 1: The "Sandwich" dilution method minimizes kinetic precipitation by pre-solubilizing the compound in an ionized state (Intermediate Step) before final dilution.

Module 3: Troubleshooting & FAQ

Decision Tree: Diagnosing Solubility Failure

TroubleshootingTree Start Issue: Low Activity or High Variation CheckVis Visual Inspection (Turbidity/Precipitate?) Start->CheckVis YesPrec Yes, Precipitate Visible CheckVis->YesPrec NoPrec No, Solution Clear CheckVis->NoPrec Action1 Reduce Stock Conc. (Try 10mM -> 1mM) YesPrec->Action1 Saturation Limit Action2 Check pH of Buffer. Is it > 7.4? YesPrec->Action2 pKa Conflict Action3 Adsorption Issue? Switch to BSA-free or Low-binding plates NoPrec->Action3 Silent Loss

Figure 2: Diagnostic logic for identifying whether the issue is solubility (precipitation) or non-specific binding (adsorption).

Frequently Asked Questions (FAQ)

Q1: Why does the compound precipitate in PBS (pH 7.4) but dissolves in water? A: This is the "Salting Out" effect combined with pH.

  • pH: In pure water, the piperidine amine (pKa ~10) abstracts a proton, becoming cationic (

    
    ), which is soluble. In PBS (pH 7.4), it is still cationic, but...
    
  • Ionic Strength: The high salt concentration in PBS (150 mM NaCl) shields the charge, reducing the electrostatic repulsion between molecules. This allows the hydrophobic benzonitrile cores to stack and precipitate. Fix: Use the Intermediate Dilution method (Module 2) to dilute the DMSO shock before adding high-salt buffer.

Q2: Can I use the HCl salt form instead of the free base? A: Yes, highly recommended. If you are synthesizing or purchasing the compound, request the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

  • Free Base:[5] Solid lattice is hard to break; requires lower pH to dissolve.

  • Salt Form: Pre-ionized. Dissolves significantly faster in aqueous media, reducing the risk of "undissolved micro-crystals" that skew assay results [2].

Q3: My IC50 curve plateaus at 50% inhibition. Is this solubility? A: Likely, yes. This is a classic "solubility cutoff." If the compound precipitates at 10 µM, any concentration above 10 µM effectively remains at 10 µM in solution (the rest is solid). The biological effect plateaus because the soluble concentration has plateaued. Verification: Spin down the assay plate (1000 x g, 5 min) and measure the supernatant concentration via HPLC or LC-MS.

Q4: What is the maximum DMSO tolerance? A: While the compound loves DMSO, your biology might not.

  • Enzymatic Assays: Usually tolerate up to 5% DMSO.

  • Cellular Assays: Keep DMSO < 0.5% (v/v).[2] Above 1%, DMSO permeabilizes membranes and induces cytotoxicity, which can be mistaken for compound activity [3].

Summary Data Table: Solubility Limits

Solvent / BufferSolubility Estimate (Free Base)Solubility Estimate (HCl Salt)Notes
100% DMSO > 50 mM> 100 mMExcellent solvent. Hygroscopic (keep dry).
Water (pH 7.0) ~ 100 µM> 10 mMDependent on protonation of piperidine.
PBS (pH 7.4) < 50 µM~ 1-5 mMSalt ions reduce solubility (Salting out).
Cell Media + Serum VariableVariableSerum proteins (Albumin) may bind compound, increasing apparent solubility but reducing free fraction.

References

  • NIH Assay Guidance Manual. (2014). Compound Precipitation in High-Concentration DMSO Solutions. National Center for Advancing Translational Sciences.[5][6][7] Retrieved from [Link]

  • NCBI Bookshelf. (2012). DMSO Tolerance and Reagent Stability Testing. Assay Guidance Manual. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 3-Fluoro-4-(piperidin-4-ylamino)benzonitrile.[8] Retrieved from [Link]

Sources

Storage conditions to prevent degradation of aminobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimal Storage and Handling for Preventing Degradation

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with aminobenzonitrile compounds. These molecules are versatile synthetic intermediates, but their inherent reactivity makes them susceptible to degradation, which can compromise experimental results and product quality. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios to ensure the long-term stability and integrity of your aminobenzonitrile reagents.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aminobenzonitrile degradation?

Aminobenzonitriles are susceptible to degradation through several chemical pathways due to the presence of both an aromatic amine (-NH₂) and a nitrile (-CN) group. The main degradation routes are:

  • Hydrolysis: The nitrile group can hydrolyze to form a primary amide and subsequently a carboxylic acid (aminobenzoic acid). This process is accelerated by the presence of strong acids or bases.[1][2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition.[1][4] This can involve complex radical mechanisms or the subtraction of substituents from the amino group, leading to the formation of colored photoproducts.[4]

  • Oxidation: The amino group is prone to oxidation by atmospheric oxygen, a reaction that can be catalyzed by light or trace metal impurities.[1] This often results in the formation of colored impurities, causing the material to darken over time.

  • Polymerization: While less common under proper storage, hazardous polymerization has not been reported for compounds like 4-aminobenzonitrile, it remains a theoretical concern under conditions of excess heat or in the presence of certain contaminants.[5]

Q2: I've noticed my solid aminobenzonitrile has changed color from white/pale yellow to a darker brown. What does this signify and is it still usable?

A color change, typically to yellow, brown, or sometimes pink/purple, is a common visual indicator of degradation. This is most often caused by the oxidation of the aromatic amine group, which forms highly conjugated, colored impurities.

Whether the material is still usable depends on the tolerance of your specific application.

  • For sensitive applications (e.g., quantitative analysis, synthesis of high-purity pharmaceuticals), the presence of these impurities can be detrimental. They may interfere with reactions, complicate purification, and impact yield. In these cases, it is highly recommended to purify the material (e.g., by recrystallization) or use a fresh, unopened batch.

  • For less sensitive, preliminary, or screening experiments, a slightly discolored reagent might be acceptable. However, you should be aware that the actual concentration of the active aminobenzonitrile is lower than stated, and unknown byproducts are present.

A simple purity check is recommended before use (see Protocol 1).

Q3: What are the ideal storage conditions for solid aminobenzonitriles?

To ensure maximum shelf-life and prevent degradation, solid aminobenzonitriles should be stored according to the following conditions. These are summarized in the table below.

  • Temperature: Store in a cool environment. Refrigeration (2-8°C) is recommended for long-term storage.[6]

  • Atmosphere: For maximum stability, especially for long-term storage or for high-purity grades, store under an inert atmosphere (e.g., Argon or Nitrogen).[1] This displaces oxygen and moisture, mitigating oxidation and hydrolysis.

  • Light: Protect from all light sources by using an amber or opaque container.[1][7] If the original container is clear, store it inside a light-blocking secondary container or wrap it in aluminum foil.

  • Container: The container must be tightly sealed to prevent the ingress of moisture and air.[5][7][8][9]

Q4: I need to prepare a stock solution of aminobenzonitrile. What is the best solvent, and how should I store it?

The choice of solvent is critical. Avoid protic or acidic solvents for long-term storage.

  • Recommended Solvents: Anhydrous aprotic solvents such as acetonitrile, ethyl acetate, or dichloromethane are good choices for preparing stock solutions.

  • Solvents to Avoid for Storage: Avoid alcohols (methanol, ethanol) for long-term storage as they are protic and can participate in slow degradation reactions. Aqueous solutions or solutions containing acids/bases should be prepared fresh and used immediately, as they will promote hydrolysis.

  • Storage of Solutions: Store stock solutions under the same ideal conditions as the solid material: refrigerated (2-8°C), protected from light, and tightly sealed (ideally with a septum cap). If the application is highly sensitive to oxidation, bubbling the solvent with an inert gas before preparing the solution can be beneficial.

Troubleshooting Guide
Scenario 1: My reaction yield is unexpectedly low, and I suspect the quality of my aged aminobenzonitrile reagent.

Logical Troubleshooting Workflow:

start Low Reaction Yield check_visual Visually Inspect Reagent: Is it discolored? start->check_visual check_purity Perform Purity Check (e.g., TLC, HPLC, NMR) check_visual->check_purity Yes / Unsure troubleshoot_reaction Troubleshoot other reaction parameters (temp, catalyst, solvent) check_visual->troubleshoot_reaction No result_pure Result: Reagent is Pure check_purity->result_pure No Degradants result_impure Result: Reagent is Impure check_purity->result_impure Degradants Detected result_pure->troubleshoot_reaction purify Purify reagent (Recrystallization) result_impure->purify discard Use a new batch of reagent result_impure->discard purify->check_purity Verify Purity

Workflow for investigating reagent quality.

Explanation:

  • Visual Inspection: The first step is a simple visual check. As discussed, discoloration is a strong indicator of degradation.[1]

  • Purity Verification: If the reagent is discolored or if you want to be certain, a purity check is necessary. A simple method like Thin-Layer Chromatography (TLC) can often reveal the presence of impurities (see Protocol 1). For a more quantitative assessment, HPLC or ¹H NMR spectroscopy can be used.[10] The primary hydrolysis product, aminobenzoic acid, will have a very different retention time (HPLC) or chemical shifts (NMR) compared to the parent aminobenzonitrile.

  • Action: If impurities are confirmed, you have two options:

    • Purify: Recrystallization from a suitable solvent can often remove colored, polar impurities.

    • Replace: For critical applications, the most reliable solution is to use a new, verified batch of the reagent.

Scenario 2: I see an unexpected peak in my HPLC/LC-MS analysis that I suspect is a degradant.

Analysis:

An unexpected peak, particularly one that is more polar than the parent compound, is often indicative of hydrolysis. The nitrile group (-CN) hydrolyzes to a carboxylic acid (-COOH), significantly increasing the compound's polarity.

  • Identification: The primary hydrolysis product of any aminobenzonitrile isomer will have a molecular weight that is 17 units higher than the parent compound (due to the net addition of H₂O and loss of NH₃ being replaced by O, or more simply: -CN becomes -COOH, a change from C+N to C+O+O+H, which is a net addition of O₂H-N). A more accurate calculation is the addition of one oxygen and one water molecule and the removal of a nitrogen atom: MW(product) = MW(reactant) - N + O + H₂O. For aminobenzonitrile (C₇H₆N₂), the molecular weight is 118.14 g/mol . The corresponding aminobenzoic acid (C₇H₇NO₂) has a molecular weight of 137.14 g/mol . Check your mass spectrometry data for a peak corresponding to this mass.

  • Confirmation: If possible, run a standard of the suspected aminobenzoic acid to confirm its retention time and mass spectrum match the unknown peak.

Degradation Pathway Visualization:

ABN Aminobenzonitrile (C7H6N2) Amide Intermediate: Aminobenzamide ABN->Amide +H2O (Acid/Base) ABA Degradant: Aminobenzoic Acid (C7H7NO2) Amide->ABA +H2O (Acid/Base)

Primary hydrolysis pathway of aminobenzonitriles.

Data and Protocols
Table 1: Recommended Storage Conditions Summary
ParameterSolid CompoundStock Solution (in Aprotic Solvent)
Temperature 2-8°C (Refrigerated)[6]2-8°C (Refrigerated)
Atmosphere Inert Gas (Argon, N₂)[1]Inert Gas Headspace
Light Protect from Light (Amber Vial)[1][7]Protect from Light (Amber Vial)
Container Tightly Sealed[5][7][9]Tightly Sealed (Septum Cap)
Protocol 1: Quick Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a rapid, qualitative method to check for the presence of polar impurities, such as the aminobenzoic acid degradant.

Materials:

  • Aminobenzonitrile sample

  • TLC plate (silica gel 60 F254)

  • Developing chamber

  • Mobile Phase: A common starting point is a mixture of a non-polar and a moderately polar solvent, such as 70:30 Hexane:Ethyl Acetate.

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare the Chamber: Pour a small amount of the mobile phase into the TLC chamber, cover it, and let it saturate for 5-10 minutes.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your aminobenzonitrile sample in a suitable solvent like ethyl acetate or dichloromethane (approx. 0.5 mL).

  • Spotting: Using a capillary tube, carefully spot a small amount of your dissolved sample onto the baseline of the TLC plate. If you have a new bottle, spot it in an adjacent lane as a reference.

  • Development: Place the TLC plate into the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Interpretation:

    • Pure Compound: A pure sample of aminobenzonitrile should show a single, well-defined spot.

    • Impure Compound: The presence of degradation products, particularly the more polar aminobenzoic acid, will appear as a separate spot with a lower Rf value (i.e., it will not travel as far up the plate). Any streaking or multiple spots indicate the presence of impurities.

References
  • Benchchem. (n.d.). preventing degradation of 2-Amino-4-iodobenzonitrile during reactions.
  • Rettig, W. (2005). Photoproduct formation with 4-aminobenzonitriles in acetonitrile and its effect on photophysical measurements. PubMed.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Aminobenzonitrile,98%.
  • Apollo Scientific. (n.d.). 4-Aminobenzonitrile - Safety Data Sheet.
  • ChemicalBook. (2026). 3-Aminobenzonitrile - Safety Data Sheet.
  • Google Patents. (n.d.). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
  • Fisher Scientific. (2010). 4-Aminobenzonitrile - SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Google Patents. (n.d.). MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace.
  • Benchchem. (n.d.). Spectral Data Analysis of 4-Aminobenzonitrile (CAS 873-74-5): A Technical Guide.
  • Clearsynth. (n.d.). 4-Aminobenzonitrile | CAS No. 873-74-5.

Sources

Validation & Comparative

A Comparative Analysis of 2-Cyano vs. 3-Cyano Piperidine Scaffolds in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Structure-Activity Relationships and IC50 Determination for Drug Discovery Professionals

The piperidine ring is a foundational scaffold in medicinal chemistry, celebrated for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates. A common modification to this scaffold is the introduction of a cyano (-C≡N) group, which can serve as a key pharmacophoric element, often acting as a nitrile warhead that interacts with catalytic residues in an enzyme's active site. The position of this cyano group—whether at the 2- or 3-position of the piperidine ring—can profoundly influence inhibitory potency. This guide provides a comparative analysis of these two motifs, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and details the experimental methodologies required for a robust assessment.

The Critical Role of Cyano Group Positioning: A Focus on DPP-4

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release, making it a validated therapeutic target for type 2 diabetes.[3]

The 2-cyanopyrrolidine scaffold is a well-established pharmacophore for potent DPP-4 inhibitors.[4][5][6] While direct, publicly available side-by-side comparisons of 2-cyano versus 3-cyano piperidine inhibitors against a single target are not extensively documented in literature, the principles of structure-activity relationships (SAR) derived from related scaffolds like cyanopyrrolidines provide critical insights.[7] In DPP-4, the cyano group of a 2-cyanopyrrolidine inhibitor forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the enzyme's active site. The positioning at the 2-position is sterically optimal for this interaction. Shifting the cyano group to the 3-position would alter the geometry of this interaction, likely decreasing the inhibitor's potency by creating a less favorable alignment with the catalytic serine.

While a direct IC50 comparison table for 2- vs. 3-cyanopiperidines is sparse, the established SAR for DPP-4 inhibitors strongly suggests that the 2-cyano substitution is superior for inhibitory activity against this specific target.[4][5]

Experimental Protocol: Determining IC50 for DPP-4 Inhibitors

To rigorously compare the inhibitory potential of novel 2-cyano and 3-cyano piperidine derivatives, a standardized, reproducible in vitro assay is essential. The following protocol describes a common fluorescence-based method for determining the half-maximal inhibitory concentration (IC50).

Objective: To quantify and compare the potency of 2-cyano and 3-cyano piperidine test compounds in inhibiting human recombinant DPP-4 enzyme activity.

Principle: The assay measures the enzymatic cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4.[8] The release of the free AMC fluorophore results in a measurable increase in fluorescence. An effective inhibitor will reduce the rate of this cleavage, leading to a lower fluorescence signal.

Materials:

  • Human recombinant DPP-4

  • DPP-4 Substrate: Gly-Pro-AMC

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.5)[9]

  • Test Compounds (2-cyano and 3-cyano piperidine derivatives)

  • Positive Control Inhibitor (e.g., Sitagliptin, Vildagliptin)[10]

  • 96-well black microtiter plates

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[8]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare stock solutions of test compounds and the positive control in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of each compound to create a range of concentrations (e.g., 8-10 concentrations, from 0.01 µM to 5000 µM) to generate a dose-response curve.[10]

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • 100% Activity Wells: 30 µl Assay Buffer + 10 µl diluted DPP-4 enzyme + 10 µl solvent.[8]

      • Background Wells: 40 µl Assay Buffer + 10 µl solvent (no enzyme).[8]

      • Inhibitor Wells: 30 µl Assay Buffer + 10 µl diluted DPP-4 enzyme + 10 µl of each inhibitor dilution.[8]

      • Positive Control Wells: 30 µl Assay Buffer + 10 µl diluted DPP-4 enzyme + 10 µl of positive control inhibitor.[8]

  • Pre-incubation:

    • Cover the plate and pre-incubate the enzyme with the inhibitors for a set period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).[9][10] This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 50 µl of the diluted Gly-Pro-AMC substrate solution to all wells.[8]

  • Incubation and Measurement:

    • Cover the plate and incubate for 30 minutes at 37°C.[8]

    • Read the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.

  • Data Analysis and IC50 Calculation:

    • Subtract the average fluorescence of the Background wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 × (1 - (Fluorescence_Inhibitor / Fluorescence_100%_Activity))

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., a four-parameter logistic or sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.[11]

Causality and Self-Validation in Experimental Design
  • Why a Fluorescence-Based Assay? This method is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening, making it an industry standard for initial potency determination.

  • The Importance of Pre-incubation: For some inhibitors, particularly those with slow-binding kinetics, pre-incubation is crucial to ensure that the binding equilibrium is reached, providing a more accurate IC50 value.[10]

  • Controls for Assay Integrity: The inclusion of "100% Activity" (enzyme, no inhibitor) and "Background" (no enzyme) wells is critical. These controls allow for the accurate calculation of percent inhibition and ensure that the observed signal is due to enzymatic activity and not an artifact. The positive control (a known DPP-4 inhibitor) validates that the assay is performing correctly.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental process, the following diagrams illustrate the key pathways and workflows.

G cluster_0 Incretin Signaling Pathway cluster_1 DPP-4 Mediated Inactivation Meal Meal Intake Gut Gut L-cells Meal->Gut Stimulates GLP1_GIP Release of Incretin Hormones (GLP-1, GIP) Gut->GLP1_GIP Pancreas Pancreatic Islets GLP1_GIP->Pancreas Acts on DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Insulin ↑ Glucose-dependent Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inactive Inactive Metabolites DPP4->Inactive Cleavage Inhibitor 2-Cyano Piperidine Inhibitor Inhibitor->DPP4 Blocks

Caption: Mechanism of DPP-4 Inhibition in the Incretin Pathway.

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A 1. Prepare Serial Dilutions of 2-CN and 3-CN Inhibitors C 3. Add Reagents to 96-Well Plate: - Buffer - DPP-4 Enzyme - Inhibitor Dilutions A->C B 2. Prepare Enzyme and Substrate Solutions B->C D 4. Pre-incubate Plate (e.g., 30 min @ 37°C) C->D E 5. Initiate Reaction: Add Fluorogenic Substrate D->E F 6. Incubate & Read Fluorescence (Ex: 355nm, Em: 460nm) E->F G 7. Calculate % Inhibition F->G H 8. Plot Dose-Response Curve G->H I 9. Determine IC50 Value (Non-linear Regression) H->I

Caption: Experimental Workflow for IC50 Determination.

Conclusion

The strategic placement of a cyano group on a piperidine scaffold is a critical determinant of inhibitory potency. For targets like the serine protease DPP-4, a 2-cyano substitution is mechanistically favored over a 3-cyano substitution due to its optimal positioning for interaction with the catalytic serine residue. A rigorous, well-controlled fluorescence-based assay is the standard method for quantifying this difference in potency via IC50 determination. By understanding the underlying structure-activity relationships and employing robust experimental protocols, drug development professionals can make more informed decisions in the design and optimization of next-generation enzyme inhibitors.

References

  • Vertex AI Search. (2012, August 15). Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management.
  • Frontiers. (2019, July 17).
  • Oxford Academic. (2014, December 1). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors | Endocrine Reviews.
  • Abcam. ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
  • Progress in Type 2 Diabetes Care. (2016, November 16).
  • PMC.
  • Royal Society of Chemistry. (2012, March 30).
  • ResearchGate. (2017, September 26). To determine IC50 for DPP4 inhibitor, Whether we have to take %inhibition or Absorbence (flourescnc)on Y-axis. kindly provide me step wise procedure?.
  • Wiley Online Library. IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines.
  • CONICET. (2021, November 1).
  • PubMed. (2008, August 15). Synthesis and structure-activity relationships of potent 1-(2-substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors.
  • PMC. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy.
  • PubMed. (2008, April 1). Synthesis and Structure-Activity Relationships of Potent 4-fluoro-2-cyanopyrrolidine Dipeptidyl Peptidase IV Inhibitors.
  • PMC.
  • BioIVT. Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters.
  • Drug Design Org. (2005, May 15).
  • PubMed. (2023, May 24).
  • Benchchem. A Comparative Safety Analysis of Piperidine Analogs for Drug Development.
  • ResearchGate. (2025, August 6). Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors.
  • ResearchGate.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-[(Piperidin-4-yl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in the dynamic field of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific innovation. The responsible management of chemical reagents, from handling to disposal, is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-[(Piperidin-4-yl)amino]benzonitrile, a compound frequently utilized in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from best practices and data from structurally analogous compounds, such as aminobenzonitriles. This approach ensures a conservative and safety-conscious methodology.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the potential hazards is crucial. Based on data from similar aminobenzonitrile compounds, this compound should be treated as a hazardous substance.

Key Potential Hazards:

  • Toxicity: Aminobenzonitriles are generally harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Irritation: The substance may cause skin and serious eye irritation.[1][3]

  • Allergic Reactions: May cause an allergic skin reaction.[1]

  • Environmental Hazard: While specific data is unavailable, it is prudent to assume the compound is harmful to aquatic life and should not be allowed to enter drains or waterways.[4][5][6]

This risk profile necessitates a controlled and deliberate disposal pathway to protect both laboratory personnel and the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound for disposal. The following table outlines the minimum required PPE, with explanations for the necessity of each.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves, inspected before use.To prevent skin contact and absorption.[1][2]
Eye Protection Safety glasses with side shields or goggles.To protect against splashes and airborne particles.[1][7]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust or aerosols.[1][2][8]
Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal company. This ensures the compound is handled and treated in compliance with all relevant regulations.

Step 1: Segregation and Labeling

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect waste in a designated, properly sealed, and clearly labeled container. The label should include:

    • The full chemical name: "this compound"

    • The CAS number (if available).

    • Appropriate hazard symbols (e.g., "Toxic," "Irritant").

    • The date of accumulation.

Step 2: Temporary Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8]

  • The storage area should be secure and accessible only to authorized personnel.

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide the disposal company with all available information about the compound, including its name and any known hazards.

  • The most common and environmentally responsible disposal method for such compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber .[1][6] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Step 4: Decontamination

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone, followed by soap and water).

  • Dispose of any contaminated cleaning materials (e.g., wipes, paper towels) as hazardous waste along with the primary compound.

Spill Management: A Contingency Plan

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

For Small Spills:

  • Ensure the area is well-ventilated.

  • Wearing the appropriate PPE, carefully sweep or vacuum up the solid material, avoiding dust generation.[2][7]

  • Place the spilled material into a labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

  • Collect all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your institution's EHS or emergency response team.

  • Prevent the spill from entering drains or waterways.[2][4][5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Pathway cluster_contingency Contingency start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Sealed Container ppe->segregate storage Temporary Storage in a Secure, Ventilated Area segregate->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs incineration Professional Disposal via Chemical Incineration contact_ehs->incineration end end incineration->end End of Lifecycle spill Spill Occurs contain Contain Spill & Prevent Entry to Drains spill->contain cleanup Clean Up Using Appropriate Procedure contain->cleanup cleanup->segregate Dispose of as Hazardous Waste

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific guidelines and your designated safety officer for any additional requirements.

References

  • Carl ROTH. (2025-03-31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.